Cyclohexane, 1,2-bis(methylene)- Polymerization Reactivity: Comparative Kinetics vs. Smaller Ring Homologs
In polymerization studies, 1,2-dimethylenecyclohexane (the target compound) was found to be much less reactive than its smaller ring homologs, 1,2-dimethylenecyclobutane and 1,2-dimethylenecyclopentane. Polymers obtained were either oils or highly crystalline non-rubbery solids [1].
| Evidence Dimension | Polymerization Reactivity and Polymer Properties |
|---|---|
| Target Compound Data | Much less reactive; yields oils or highly crystalline non-rubbery solids |
| Comparator Or Baseline | 1,2-Dimethylenecyclobutane and 1,2-dimethylenecyclopentane |
| Quantified Difference | Substantially lower reactivity; polymer morphology differs (crystalline vs. potentially rubbery) |
| Conditions | Polymerization utilizing several systems and reaction times as described in J. Am. Chem. Soc. 1957, 79, 3916-3919 |
Why This Matters
This data directly informs polymer scientists that this monomer will not behave like its smaller ring analogs; it requires distinct polymerization conditions and yields materials with unique thermal and mechanical properties, preventing procurement of an unsuitable monomer for a target polymer architecture.
- [1] Blomquist, A. T.; Longone, D. T. 1,2-Dimethylenecyclohexane. Synthesis and Polymerization. J. Am. Chem. Soc. 1957, 79, 3916-3919. View Source
